

2-Bromo-6-fluoro-3-methylbenzaldehyde spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-6-fluoro-3-methylbenzaldehyde
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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Bromo-6-fluoro-3-methylbenzaldehyde**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of **2-Bromo-6-fluoro-3-methylbenzaldehyde** (CAS No: 154650-16-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering predictive insights and standardized protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical tool for compound verification and quality control.

Introduction: The Structural and Synthetic Context

2-Bromo-6-fluoro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde with the molecular formula C₈H₆BrFO.^[3] Its synthetic value lies in the orthogonal reactivity of its functional groups: the aldehyde for nucleophilic additions or reductive aminations, the bromine for cross-coupling reactions, and the fluorine atom which can modulate physicochemical properties such as lipophilicity and metabolic stability in derivative compounds. Accurate and

unambiguous characterization is therefore critical to ensure the integrity of subsequent synthetic steps.

This guide outlines a systematic approach to confirming the structure of **2-Bromo-6-fluoro-3-methylbenzaldehyde**. We will delve into the predicted spectroscopic data, grounding these predictions in fundamental principles and data from analogous structures. Furthermore, we provide robust, self-validating experimental protocols to acquire high-quality data.

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring dictates the entire spectroscopic profile of the molecule. Understanding these influences is key to interpreting the resulting data.

Caption: Molecular structure of **2-Bromo-6-fluoro-3-methylbenzaldehyde** with atom numbering.

- **Aldehyde Group (-CHO):** The strongly electron-withdrawing and anisotropic nature of the carbonyl will significantly deshield the aldehyde proton (H7) and its attached carbon (C7) in NMR. It will also produce a strong, characteristic C=O stretching vibration in the IR spectrum.
- **Bromine and Fluorine:** These electronegative halogens will induce dipole moments and influence the chemical shifts of adjacent carbons and protons. The fluorine atom, with a nuclear spin of $\frac{1}{2}$, will cause characteristic splitting (J-coupling) in both ^1H and ^{13}C NMR spectra for nearby nuclei.
- **Methyl Group (-CH₃):** This electron-donating group will slightly shield nearby nuclei. It will provide a sharp singlet in the ^1H NMR spectrum and a characteristic signal in the aliphatic region of the ^{13}C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ^1H , ^{13}C , and potentially 2D NMR experiments (like COSY and HSQC) would provide an unambiguous structural assignment.

Predicted ^1H NMR Spectrum

- Solvent: CDCl₃ (Deuterated Chloroform)

- Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

Predicted Signal (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.4	Singlet (s)	1H	H7 (-CHO)	The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the C=O bond.
7.2 - 7.4	Doublet of doublets (dd)	1H	H4	Coupled to both H5 (3 JHH, ortho coupling, ~8 Hz) and the fluorine atom (4 JF-H, meta coupling, ~5-7 Hz).
~7.1	Doublet (d)	1H	H5	Primarily coupled to H4 (3 JHH, ~8 Hz). Any coupling to the fluorine atom would be long-range and likely small (5 JF-H, <1 Hz).
~2.4	Singlet (s)	3H	H8 (-CH ₃)	The methyl protons are in an aliphatic environment and are not coupled to other protons,

resulting in a
singlet.

Predicted ^{13}C NMR Spectrum

- Solvent: CDCl_3 (Deuterated Chloroform)
- Reference: CDCl_3 at δ 77.16 ppm

Predicted Signal (δ , ppm)	Assignment	Rationale
~188	C7 (C=O)	The aldehyde carbonyl carbon is significantly deshielded, appearing at a very high chemical shift, a characteristic feature for aldehydes. ^[4]
~160 (d, $^1\text{JC-F} \approx 250$ Hz)	C6	Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a strong one-bond coupling.
~135	C3	Substituted with the methyl group.
~132	C5	Aromatic CH carbon.
~128 (d, $^2\text{JC-F} \approx 15\text{-}20$ Hz)	C1	Ipso-carbon to the aldehyde, shifted downfield and coupled to the fluorine atom over two bonds.
~125 (d, $^2\text{JC-F} \approx 20\text{-}25$ Hz)	C2	Ipso-carbon to the bromine, shifted downfield and coupled to the fluorine atom over two bonds.
~118 (d, $^3\text{JC-F} \approx 3\text{-}5$ Hz)	C4	Aromatic CH carbon, its chemical shift is influenced by the ortho-bromine and its position relative to fluorine.
~19	C8 (-CH ₃)	Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Accurately weigh and dissolve 10-15 mg of **2-Bromo-6-fluoro-3-methylbenzaldehyde** in approximately 0.6 mL of deuterated chloroform (CDCl_3).^[5]
- Internal Standard: Ensure the CDCl_3 contains tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.^[5]
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquisition:
 - Acquire a standard ^1H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
 - Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal (^1H) or the residual solvent signal (^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.

Predicted IR Spectrum

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3050 - 3100	C-H Aromatic Stretch	Medium	Characteristic of C-H bonds on the benzene ring.
2920 - 2960	C-H Aliphatic Stretch	Medium	From the methyl group.
2820 & 2720	C-H Aldehyde Stretch	Medium (often sharp)	A highly characteristic pair of bands for the aldehyde C-H bond (Fermi resonance).
1700 - 1715	C=O Carbonyl Stretch	Strong	A very strong and sharp absorption typical for aromatic aldehydes. [6]
1580 - 1600	C=C Aromatic Stretch	Medium-Strong	Skeletal vibrations of the benzene ring.
1200 - 1250	C-F Stretch	Strong	A strong band indicating the presence of a carbon-fluorine bond.
550 - 650	C-Br Stretch	Medium	The carbon-bromine stretch appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

- Sample Application: Place a small amount of the solid **2-Bromo-6-fluoro-3-methylbenzaldehyde** powder directly onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them with predicted values.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

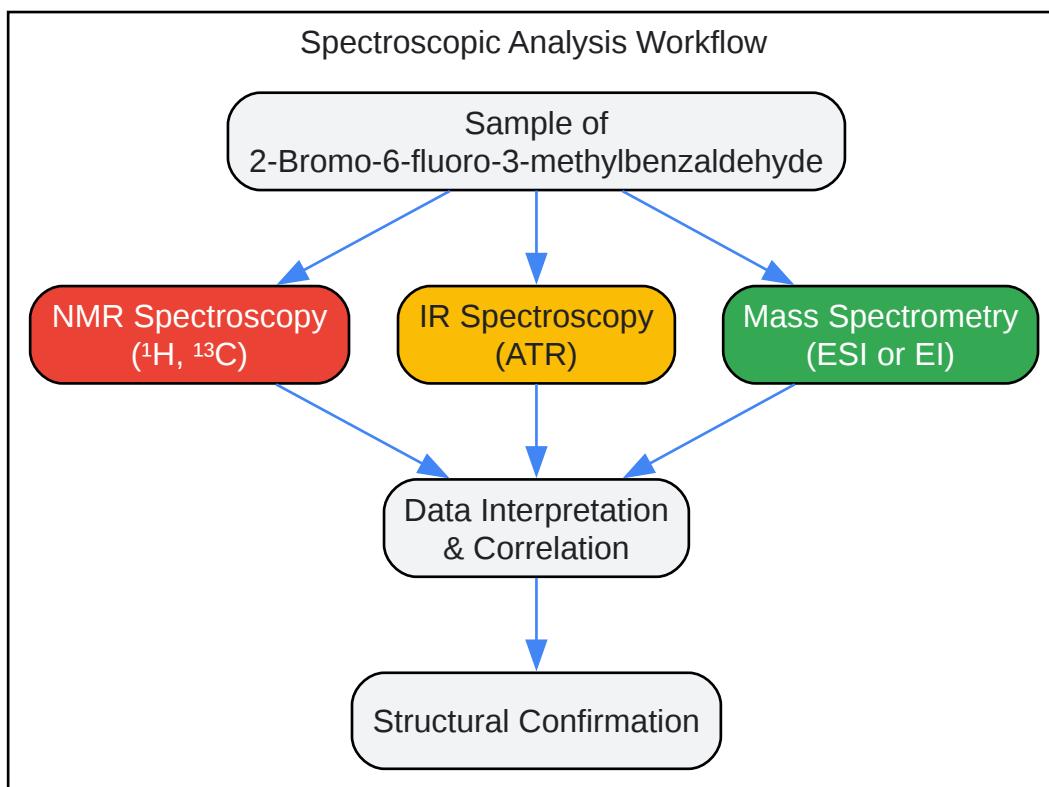
Predicted Mass Spectrum (Electron Ionization - EI)

- Molecular Ion (M^+): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (^{79}Br : ~50.5%, ^{81}Br : ~49.5%).[\[5\]](#)
 - $m/z \approx 216$ (for $\text{C}_8\text{H}_6^{79}\text{BrFO}$)
 - $m/z \approx 218$ (for $\text{C}_8\text{H}_6^{81}\text{BrFO}$)
 - These two peaks should have a relative intensity ratio of approximately 1:1.[\[5\]](#)
- Key Fragments:
 - $[\text{M}-\text{H}]^+$ (m/z 215/217): Loss of the aldehydic hydrogen is a common fragmentation pathway.
 - $[\text{M}-\text{CHO}]^+$ (m/z 187/189): Loss of the formyl radical (-CHO) is a characteristic fragmentation for benzaldehydes.
 - $[\text{M}-\text{Br}]^+$ (m/z 137): Loss of the bromine radical.

The predicted m/z for the $[M+H]^+$ adduct is 216.96588 and for the $[M+Na]^+$ adduct is 238.94782.^[7]

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known calibration standard.
 - Set the Electrospray Ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for small molecules in positive ion mode.
- Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Analyze the spectrum to identify the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$) and confirm that its mass corresponds to the expected molecular weight of 217.04 g/mol.^[8]



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Caption: A generalized workflow for the spectroscopic characterization of the title compound.

Summary of Spectroscopic Data

Technique	Key Feature	Predicted Value/Observation
^1H NMR	Aldehyde Proton	~10.4 ppm (s, 1H)
Aromatic Protons	7.1 - 7.4 ppm (2H)	
Methyl Protons	~2.4 ppm (s, 3H)	
^{13}C NMR	Carbonyl Carbon	~188 ppm
C-F Carbon	~160 ppm (d, $^{1}\text{J}_{\text{C-F}} \approx 250$ Hz)	
IR	C=O Stretch	1700 - 1715 cm^{-1} (strong)
C-H Aldehyde Stretch	2820 & 2720 cm^{-1}	
MS	Molecular Ion (M^+)	$\text{m/z} \approx 216$ and 218 (1:1 ratio)

Conclusion

The structural verification of **2-Bromo-6-fluoro-3-methylbenzaldehyde** is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The characteristic signals—the downfield aldehyde proton in ^1H NMR, the high-frequency carbonyl carbon in ^{13}C NMR, the strong C=O stretch in IR, and the distinct isotopic pattern of the molecular ion in MS—provide a unique spectroscopic fingerprint. This guide provides the predictive data and robust methodologies necessary for researchers to confidently identify and verify the purity of this versatile chemical intermediate.

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- To cite this document: BenchChem. [2-Bromo-6-fluoro-3-methylbenzaldehyde spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119135#2-bromo-6-fluoro-3-methylbenzaldehyde-spectroscopic-data-nmr-ir-ms>

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